rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid, trans

Description

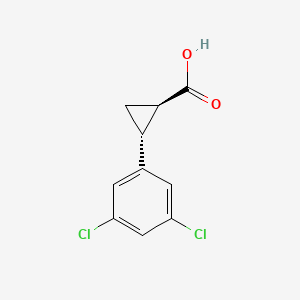

rac-(1R,2R)-2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid, trans is a cyclopropane derivative featuring a trans-configuration at the cyclopropane ring and a 3,5-dichlorophenyl substituent. This compound is structurally characterized by its rigid cyclopropane backbone and electron-withdrawing chlorine atoms at the meta positions of the aromatic ring.

Properties

IUPAC Name |

(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQKEOPPCOTSSC-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401196705 | |

| Record name | (1R,2R)-2-(3,5-Dichlorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401196705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220353-25-3 | |

| Record name | (1R,2R)-2-(3,5-Dichlorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220353-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(3,5-Dichlorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401196705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation via Dichlorocarbene Addition

A common approach involves the addition of dichlorocarbene ($$:\text{CCl}2$$) to 3,5-dichlorostyrene. Dichlorocarbene, generated from chloroform ($$\text{CHCl}3$$) and a strong base (e.g., potassium tert-butoxide), reacts with the styrene’s double bond to form the cyclopropane ring. The reaction proceeds under phase-transfer conditions, often using a catalyst like benzyltriethylammonium chloride:

$$

\text{3,5-Cl}2\text{C}6\text{H}3\text{CH=CH}2 + :\text{CCl}2 \rightarrow \text{trans-2-(3,5-Cl}2\text{C}6\text{H}3\text{)cyclopropane-1-carboxylic acid ester}

$$

The trans configuration dominates due to the steric constraints of the carbene addition. The carboxylic acid group is typically introduced by hydrolyzing a precursor ester (e.g., methyl or ethyl ester) under acidic or basic conditions.

Resolution of Racemic trans-2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic Acid

The racemic mixture is resolved into its enantiomers using chiral amines, as detailed in Patent EP3526189B1. This process leverages the formation of diastereomeric salts with distinct solubility properties.

Diastereomeric Salt Formation

The racemic acid is treated with a chiral amine (e.g., (L)-leucinamide) in a polar solvent such as acetonitrile or isopropyl alcohol. The (1R,2R)-enantiomer preferentially crystallizes as a diastereomeric salt due to steric and electronic complementarity:

$$

\text{Racemic acid} + (L)\text{-leucinamide} \rightarrow \text{Diastereomeric salt (1R,2R-enantiomer)} + \text{Remaining (1S,2S)-enantiomer}

$$

- Solvent : Acetonitrile

- Temperature : 60°C (initial), then cooled to room temperature

- Molar Ratio : 0.5–0.7 equivalents of chiral amine per racemic acid

- Time : 0.5–4 hours

Acid Liberation

The isolated diastereomeric salt is treated with hydrochloric acid to regenerate the enantiopure (1R,2R)-acid:

$$

\text{Diastereomeric salt} + \text{HCl} \rightarrow (1R,2R)\text{-acid} + (L)\text{-leucinamide hydrochloride}

$$

Example 1 from Patent EP3526189B1 :

- Starting Material : 750 mg racemic trans-2,2-dichloro-3-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid

- Resolving Agent : 163 mg (L)-leucinamide

- Yield : >90% enantiomeric excess (ee) of (1R,2R)-enantiomer

Analytical Characterization

Critical analytical data for the resolved enantiomers include:

| Property | Value | Method |

|---|---|---|

| Melting Point | 180–182°C | Differential Scanning Calorimetry |

| $$ ^1\text{H NMR} $$ (DMSO) | δ 7.81 (s, 1H), 7.53 (t, 1H) | 400 MHz NMR |

| Enantiomeric Excess | 92% ee | Chiral HPLC |

The $$ ^1\text{H NMR} $$ spectrum confirms the trans configuration via coupling constants ($$ J = 8.6 \, \text{Hz} $$) between cyclopropane protons.

Industrial-Scale Considerations

The patent emphasizes scalability, with recommendations for:

- Solvent Systems : Ethyl acetate-heptane mixtures for cost-effective crystallization.

- Temperature Control : Gradual cooling to maximize crystal purity.

- Recycling : Recovering unreacted enantiomers from the mother liquor.

Applications and Derivatives

The resolved enantiomers serve as intermediates in agrochemicals and pharmaceuticals. For example, (1R,2R)-enantiomers exhibit enhanced bioactivity as pyrethroid insecticide precursors compared to their (1S,2S)-counterparts.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid, trans undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like nitrating agents or halogenating agents under controlled conditions.

Major Products

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of primary alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Overview

rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid, trans (CAS No. 220353-25-3) is a chiral cyclopropane derivative that has garnered attention in various fields of scientific research and industrial applications. Its unique structural features impart distinctive chemical properties that are beneficial in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic properties. Its structural analogs have been investigated for:

- Anti-inflammatory Effects: Studies indicate that similar compounds exhibit anti-inflammatory activity, suggesting potential applications in treating conditions like arthritis.

- Anticancer Properties: Research has shown that cyclopropane derivatives can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.

- Neurological Applications: The compound may interact with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Agrochemicals

rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid is also being evaluated for its use in agricultural formulations:

- Pesticide Development: Its chlorinated phenyl group enhances biological activity against pests and diseases in crops.

- Herbicide Formulations: The compound's ability to disrupt plant growth pathways can be harnessed to develop selective herbicides.

Material Science

In the realm of polymers and materials:

- Polymer Synthesis: The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

- Nanotechnology Applications: Due to its unique structure, it can be utilized in the development of nanomaterials for drug delivery systems.

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| "Synthesis and Biological Evaluation of Cyclopropane Derivatives" | Medicinal Chemistry | Identified anti-inflammatory activity in similar cyclopropane structures. |

| "Chlorinated Compounds as Agrochemicals" | Agrochemical Formulations | Demonstrated effectiveness against common agricultural pests. |

| "Innovative Uses of Cyclopropane Derivatives in Polymer Science" | Material Science | Highlighted improved mechanical properties in polymer composites containing cyclopropane derivatives. |

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Dichlorophenyl Substitution Patterns

- rac-(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid, trans (CAS: Disclosed in ): Key Difference: Chlorine substituents at the 2,6-positions instead of 3,3. The meta-substituted compound may exhibit better electronic delocalization due to symmetric positioning of chlorine atoms . Molecular Weight: 231.1 g/mol (identical to 3,5-dichloro analog, assuming similar backbone).

- trans-2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS: 175168-78-2, ): Key Difference: Fluorine atoms at 2,3-positions instead of chlorine. Impact: Fluorine’s higher electronegativity increases the compound’s acidity compared to chlorine-substituted analogs.

Functional Group Variations

- trans-2-Cyanocyclopropane-1-carboxylic acid (CAS: 39891-82-2, ): Key Difference: Cyano (-CN) group replaces the dichlorophenyl ring. Impact: The cyano group is a strong electron-withdrawing moiety, increasing the acidity of the carboxylic acid. However, the absence of an aromatic ring reduces π-π stacking interactions critical for receptor binding .

- Ethyl trans-2-cyanocyclopropane-1-carboxylate (CAS: 60212-41-1, ): Key Difference: Ester (-COOEt) instead of carboxylic acid (-COOH). Impact: The ester group lowers polarity and increases lipophilicity, enhancing membrane permeability but reducing solubility in aqueous environments .

Electronic and Steric Effects

3,5-Dichlorophenyl Substituent :

- Electron-Withdrawing Effect : Enhances the acidity of the carboxylic acid (pKa ~2–3, estimated).

- Steric Profile : Symmetric meta-substitution minimizes steric clashes, favoring interactions with flat enzymatic pockets.

Pharmacological Implications

- Dichlorophenyl vs. Cyanocyclopropane: The dichlorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase or GABA receptors), whereas cyano-substituted analogs are more suited for covalent inhibition strategies .

Data Table: Key Properties of Compared Compounds

*Estimated based on 2,6-dichloro analog.

Biological Activity

The compound rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid, trans (CAS No. 220353-25-3), is a chiral cyclopropane derivative notable for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various research findings related to its activity in biological systems.

The synthesis of rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. The compound's structure features a cyclopropane ring substituted with a dichlorophenyl group and a carboxylic acid functional group.

Chemical Properties:

The biological activity of rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Studies suggest that this compound may act as an inhibitor of ethylene biosynthesis pathways in plants, which can have implications for agricultural applications .

Research Findings

-

Enzyme Inhibition:

- The compound has demonstrated inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in the ethylene biosynthesis pathway in plants. Molecular docking studies indicate strong binding affinities to the ACO enzyme .

- Table 1 summarizes the binding constants for various cyclopropanecarboxylic acids compared to rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid:

Compound ΔG (kcal/mol) Kb (M−1) rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid -6.5 5.94×10^4 (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid -6.4 4.94×10^4 Methylcyclopropane -3.1 0.188×10^3 -

Pharmacological Potential:

- Preliminary studies suggest that this compound may have applications in drug development targeting neurological disorders due to its ability to interact with neurotransmitter systems .

- Further investigations into its anti-inflammatory properties are ongoing, with initial results indicating potential pathways through which it may modulate inflammatory responses.

Case Studies

Case Study 1: Ethylene Inhibition in Plants

A study conducted on various plant species treated with rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid noted significant reductions in ethylene production. This led to delayed ripening and improved shelf life of fruits .

Case Study 2: Neuropharmacology

In a controlled laboratory setting, the compound was tested for its effects on neuronal cell cultures. Results indicated that it could potentially reduce excitotoxicity associated with neurodegenerative diseases by modulating glutamate receptor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.